3,5-Diiodo-4-methylbenzaldehyde

Overview

Description

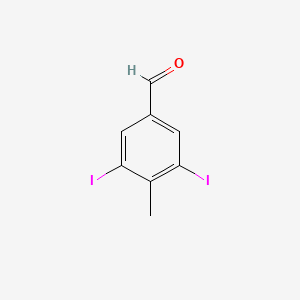

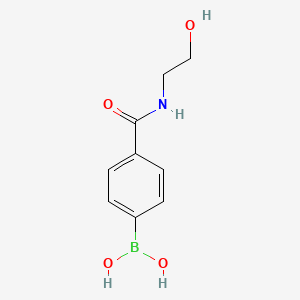

3,5-Diiodo-4-methylbenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of two iodine atoms at the 3 and 5 positions and a methyl group at the 4 position of the benzene ring. This structure makes it a potentially useful intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceuticals or materials science.

Synthesis Analysis

The synthesis of halogenated benzaldehydes, such as 3,5-diiodo-4-methylbenzaldehyde, is not directly discussed in the provided papers. However, similar compounds are synthesized through various methods, including the use of halogenation reactions, reductive alkylation, and other multi-step synthetic pathways. For example, the synthesis of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives involves reactions with substituted benzaldehydes . Although the specific synthesis of 3,5-diiodo-4-methylbenzaldehyde is not detailed, these methods could potentially be adapted for its production.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 3,5-diiodo-4-methylbenzaldehyde. However, benzaldehydes are known to undergo various chemical reactions, including condensation to form Schiff bases , and can be intermediates in the synthesis of other compounds . The iodine substituents on the benzene ring would make the compound a candidate for further functionalization through nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Catalytic Oxidation Applications

The application of 3,5-Diiodo-4-methylbenzaldehyde can be seen in the context of catalytic oxidation. Wu et al. (2016) describe a water-soluble copper-catalyzed oxidation process for converting benzyl alcohols to aldehydes, including 4-methylbenzaldehyde, in high yields. This method exhibits wide substrate scope, high functional group tolerance, and can be reused, making it environmentally friendly and efficient (Wu et al., 2016).

Synthesis of Methylbenzaldehydes

In another application, Moteki et al. (2016) discuss the formation of 2- and 4-methylbenzaldehyde, which are precursors for valuable chemicals, through a cascade reaction involving ethanol. This research highlights a pathway for converting bioethanol to valuable chemicals, showcasing the potential of 3,5-Diiodo-4-methylbenzaldehyde in renewable energy and green chemistry applications (Moteki et al., 2016).

Fluorescent pH Sensor Development

Saha et al. (2011) developed a probe based on a benzaldehyde derivative that acts as a selective fluorescent pH sensor. This has significant implications for biological and environmental sensing, where accurate pH measurement is crucial (Saha et al., 2011).

Molecular Interactions and Structural Analysis

The study by Garden et al. (2004) on the structural properties of related benzaldehydes, including their interactions and crystal packing, provides insights into the molecular behavior of compounds like 3,5-Diiodo-4-methylbenzaldehyde. This knowledge is essential for designing and synthesizing new materials with specific properties (Garden et al., 2004).

Environmental Transformations

Neilson et al. (1988) investigated the transformations of halogenated aromatic aldehydes by anaerobic bacteria, which has implications for understanding the environmental fate and biodegradation of such compounds. This research provides insights into how these compounds may be processed in natural environments (Neilson et al., 1988).

Mechanism of Action

Target of Action

The primary targets of 3,5-Diiodo-4-methylbenzaldehyde are protein phosphatase 2A (PP2A) and an alkaline phosphatase isoenzyme . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes by dephosphorylating various proteins .

Biochemical Pathways

The compound affects the biochemical pathways involving the phosphorylation and dephosphorylation of proteins . By activating protein dephosphorylation, it down-regulates the activities of enzymes that are dependent on phosphorylated proteins . This leads to the inhibition of cell proliferation, particularly in cancer cells .

Result of Action

The activation of protein dephosphorylation and the inhibition of tubulin polymerization by 3,5-Diiodo-4-methylbenzaldehyde result in the inhibition of cell proliferation . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

Safety and Hazards

Future Directions

The future directions for research on 3,5-Diiodo-4-methylbenzaldehyde could involve exploring its potential biological activities, given the activities observed in related compounds . Additionally, further studies could focus on its synthesis and the development of novel reactions involving this compound.

properties

IUPAC Name |

3,5-diiodo-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATLVMNYEWAAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304972 | |

| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861118-00-5 | |

| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861118-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)